molecular formula C25H23ClN4O4S B11352581 5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-phenylpyrimidine-4-carboxamide

5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11352581
M. Wt: 511.0 g/mol
InChI Key: ZNAIOUPVLPKFOI-UHFFFAOYSA-N
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Description

5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Sulfonylation: The addition of the ethanesulfonyl group using sulfonyl chloride reagents under basic conditions.

    Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(3-BROMOPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE
  • **5-{[(3-METHOXYPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C25H23ClN4O4S

Molecular Weight

511.0 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23ClN4O4S/c1-2-35(32,33)25-27-15-22(23(29-25)24(31)28-20-10-4-3-5-11-20)30(17-21-12-7-13-34-21)16-18-8-6-9-19(26)14-18/h3-15H,2,16-17H2,1H3,(H,28,31)

InChI Key

ZNAIOUPVLPKFOI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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